molecular formula C20H21N3O3 B2817994 N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide CAS No. 1448037-26-0

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide

Cat. No.: B2817994
CAS No.: 1448037-26-0
M. Wt: 351.406
InChI Key: GOWRHOPIOPLZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazopyridines. . The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a dimethoxybenzamide group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide typically involves multi-step reactions. The reaction conditions often involve the use of Lewis acid catalysts, such as Y(OTf)3, and can be carried out under mild conditions without the need for inert gas protection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of micro-flow technology has been reported to enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit discoidin domain receptors (DDRs), which are involved in the regulation of cellular processes such as adhesion, migration, and proliferation . The inhibition of these receptors can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-3,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and dimethoxybenzamide moiety. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-9-14(10-18(11-17)26-2)20(24)23(15-6-7-15)13-16-12-21-19-5-3-4-8-22(16)19/h3-5,8-12,15H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRHOPIOPLZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.